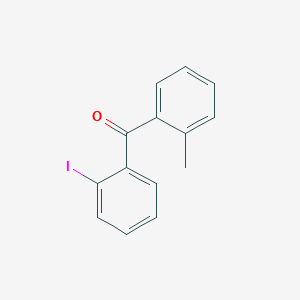

Ethyl 5-oxo-5-(3-thienyl)valerate

货号 B1324130

CAS 编号:

898771-74-9

分子量: 226.29 g/mol

InChI 键: CWNISAMAQXESEE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

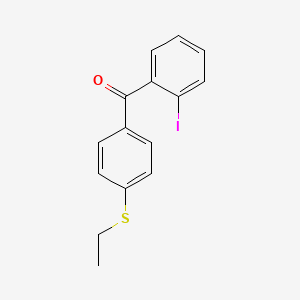

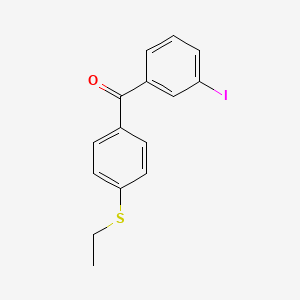

Ethyl 5-oxo-5-(3-thienyl)valerate is a chemical compound with the CAS Number: 898771-74-9 . It has a molecular weight of 226.3 and a molecular formula of C11H14O3S . It is also known as ethyl 5-oxo-5-thiophen-3-ylpentanoate . The compound is a clear yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-(3-thienyl)valerate is1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(3-thienyl)valerate has a molecular weight of 226.3 and a molecular formula of C11H14O3S . It appears as a clear yellow oil .科研应用

Synthesis and Chemical Reactions

- Ethyl 5-oxo-5-(3-thienyl)valerate has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives (Ahmed, 2003). Such compounds have significant potential in pharmaceutical research due to their diverse biological activities.

Catalysis and Chemical Transformations

- In a study exploring catalysis, L-proline was used to catalyze three-component reactions involving derivatives of Ethyl 5-oxo-5-(3-thienyl)valerate, leading to the synthesis of highly substituted thienothiopyrans. This process demonstrated the creation of multiple stereocenters and C-C bonds in a single operation, highlighting the chemical's utility in complex organic syntheses (Indumathi, Perumal, & Menéndez, 2010).

Material Science Applications

- In material science, derivatives of Ethyl 5-oxo-5-(3-thienyl)valerate have been incorporated into polymer solar cells to enhance their operational lifetime. The introduction of thermo cleavable sidechains from such derivatives allowed for the creation of dense, insoluble films with higher glass transition temperatures, contributing to the stability and longevity of these solar cells (Krebs, 2005).

Bioreduction Processes

- The compound has also been involved in bioreduction processes, serving as a key intermediate in the synthesis of chiral drugs. For instance, the stereoselective bioreduction of Ethyl 5-oxo-5-(3-thienyl)valerate derivatives has been employed in producing key intermediates for antidepressant drugs, showcasing its significance in medicinal chemistry (Ren, Liu, Pei, & Wu, 2019).

Pharmaceutical Research

- In pharmaceutical research, the derivatives of Ethyl 5-oxo-5-(3-thienyl)valerate have been synthesized and evaluated for cytotoxic activity, particularly in the context of cancer research. Such studies underscore the compound's potential as a precursor for developing novel anti-cancer agents (Al-Trawneh, Tarawneh, Gadetskaya, Seo, Al-Ta’ani, Al-taweel, & El-Abadelah, 2021).

性质

IUPAC Name |

ethyl 5-oxo-5-thiophen-3-ylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-2-14-11(13)5-3-4-10(12)9-6-7-15-8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNISAMAQXESEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CSC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641867 |

Source

|

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-(3-thienyl)valerate | |

CAS RN |

898771-74-9 |

Source

|

| Record name | Ethyl δ-oxo-3-thiophenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

快速询价

产品分类

浏览最多

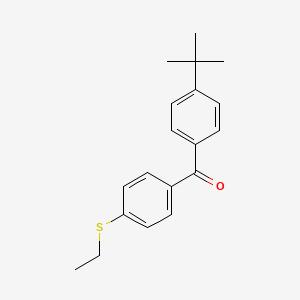

4-(Ethylthio)-2'-iodobenzophenone

951885-50-0

4-(Ethylthio)-3'-iodobenzophenone

951885-53-3

4-tert-Butyl-4'-(ethylthio)benzophenone

951885-59-9

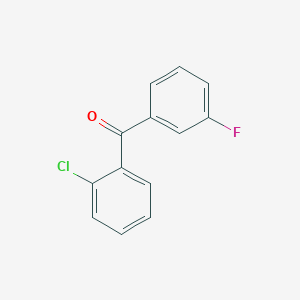

2-Chloro-3'-fluorobenzophenone

81029-87-0